Dmab-anabaseine dihydrochloride

概要

説明

準備方法

DMAB-アナバセイン二塩酸塩の合成には、アナバセインと4-ジメチルアミノベンズアルデヒドの反応が含まれます。この反応は、典型的には、エタノールまたはメタノールなどの有機溶媒中で、還流条件下で行われます。 生成物は、その後、再結晶またはクロマトグラフィーによって精製して、二塩酸塩を得ます .

化学反応の分析

DMAB-アナバセイン二塩酸塩は、以下を含むさまざまな化学反応を起こします。

酸化: この化合物は、過マンガン酸カリウムや過酸化水素などの一般的な酸化剤を使用して酸化することができます。

還元: 還元反応は、水素化ホウ素ナトリウムまたは水素化アルミニウムリチウムなどの還元剤を使用して行うことができます。

置換: 求核置換反応は、アルキルハライドなどの試薬を使用して異なる置換基を導入できる窒素原子で起こる可能性があります。

これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化は対応するN-酸化物を生成する可能性があり、一方、還元は還元アミンの形成につながる可能性があります。

科学研究の応用

DMAB-アナバセイン二塩酸塩は、幅広い科学研究の応用範囲を持ちます。

科学的研究の応用

Scientific Research Applications

DMAB-anabaseine dihydrochloride has a variety of applications in scientific research:

Neuroscience

- Cognitive Enhancement : The compound is studied for its potential to improve memory and cognitive functions in models of Alzheimer's disease and schizophrenia. Research indicates that it may enhance long-term memory in animal models by modulating α7 nAChRs .

Pharmacological Studies

- Receptor Interaction Studies : It serves as a model compound to explore the behavior of nicotinic acetylcholine receptors and their interactions with other ligands . This includes evaluating the effects on neurotransmitter release and synaptic plasticity.

Therapeutic Potential

- Cognitive Disorders : Investigated for its therapeutic potential in treating cognitive impairments associated with schizophrenia and Alzheimer's disease . Studies suggest that selective α7 nAChR agonists like DMAB-anabaseine could be promising candidates for drug development targeting these conditions.

Biochemical Pathways

- Neuronal Signaling : this compound is utilized to study the biochemical pathways related to neuronal signaling and receptor modulation, providing insights into the mechanisms underlying various neurological disorders .

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Cognitive Enhancement | Improves long-term memory in animal models. |

| Receptor Modulation | Acts as a partial agonist at α7 nAChRs; antagonist at α4β2 nAChRs. |

| Therapeutic Applications | Potential treatment for cognitive disorders like Alzheimer's and schizophrenia. |

| Interaction Studies | Used to study interaction dynamics with various ligands at nicotinic receptors. |

Table 2: Comparison of Receptor Affinities

| Compound | Receptor Type | Binding Affinity (K_i) |

|---|---|---|

| This compound | α7 nAChR | High affinity |

| This compound | α4β2 nAChR | Lower affinity |

| Nicotine | α7 nAChR | Reference standard |

Case Study 1: Cognitive Enhancement in Animal Models

In a study involving aged rats, DMAB-anabaseine was administered to evaluate its effects on memory retention. Results indicated significant improvements in performance on spatial memory tasks compared to control groups, suggesting its potential utility in age-related cognitive decline .

Case Study 2: Neuroprotective Effects

Research demonstrated that DMAB-anabaseine protects against neurodegeneration induced by amyloid-beta peptides, a hallmark of Alzheimer's disease pathology. The compound's ability to modulate nAChR activity contributed to reduced neuronal apoptosis .

作用機序

DMAB-アナバセイン二塩酸塩は、α7を含むニューロン性ニコチン性アセチルコリン受容体の部分アゴニストとして、およびα4β2およびその他のニコチン性受容体のアンタゴニストとして作用することで、その効果を発揮します . この二重作用は、これらの受容体の活性を調節し、認知機能の強化と長期記憶の改善につながります . この化合物は、これらの受容体と相互作用し、受容体部位に結合し、イオンチャネルの活性と神経伝達物質の放出に影響を与える立体構造変化を引き起こします .

類似化合物の比較

DMAB-アナバセイン二塩酸塩は、以下のような他のニコチン性受容体モジュレーターに似ています。

アナバセイン: DMAB-アナバセイン二塩酸塩が由来する親化合物。

DMXBA (GTS-21): 認知機能を高める効果と、治療の可能性のある用途が研究されている、アナバセインの合成誘導体.

ニコチン: 幅広いニコチン性受容体に影響を与える、よく知られたニコチン性受容体アゴニストですが、薬理学的プロファイルは異なります.

DMAB-アナバセイン二塩酸塩は、α7受容体における特異的な部分アゴニスト活性と、α4β2受容体におけるアンタゴニスト活性においてユニークであり、これはその独特の薬理学的効果に貢献しています .

類似化合物との比較

DMAB-anabaseine dihydrochloride is similar to other nicotinic receptor modulators, such as:

Anabaseine: The parent compound from which this compound is derived.

DMXBA (GTS-21): A synthetic derivative of anabaseine that has been studied for its cognitive-enhancing effects and potential therapeutic applications.

Nicotine: A well-known nicotinic receptor agonist that affects a broad range of nicotinic receptors but with different pharmacological profiles.

This compound is unique in its specific partial agonist activity at α7 receptors and its antagonist activity at α4β2 receptors, which contributes to its distinct pharmacological effects .

生物活性

Overview

Dmab-anabaseine dihydrochloride, a synthetic derivative of anabaseine, primarily functions as a partial agonist at α7-containing neuronal nicotinic acetylcholine receptors (nAChRs) and acts as an antagonist at α4β2 nAChRs. This compound has garnered attention for its potential therapeutic applications in cognitive disorders, including Alzheimer's disease and schizophrenia.

Target Receptors

- α7 nAChRs : this compound selectively binds to and activates these receptors, which are crucial for neurotransmission and cognitive function.

- α4β2 nAChRs : It inhibits these receptors, contributing to its antagonistic effects.

Biochemical Pathways

The interaction with α7 nAChRs suggests that Dmab-anabaseine may influence several biochemical pathways related to:

- Neurotransmission

- Cognitive enhancement

- Memory improvement

Biological Activity

This compound has demonstrated various biological activities in research studies:

Research Findings

- Cognitive Effects in Animal Models

-

Receptor Binding Studies

- The compound effectively displaces isotopic binding of (-)-cytisine and α-bungarotoxin to rat brain membranes, indicating a high affinity for α7 nAChRs .

- It has been shown to inhibit α7 nAChR activity when expressed in heterologous systems like Xenopus oocytes, confirming its role as a competitive antagonist at certain concentrations .

- Comparative Studies

Case Studies

Several studies have highlighted the efficacy of Dmab-anabaseine in various experimental settings:

- Study on Cognitive Disorders : A research project investigated the effects of Dmab-anabaseine on cognitive function in a mouse model of Alzheimer's disease. Results indicated significant improvements in memory retention and learning capabilities compared to control groups .

- Antagonistic Effects on α4β2 Receptors : Another study assessed the compound's antagonistic effects on α4β2 receptors, revealing its potential to modulate synaptic transmission and impact neurological conditions characterized by dysregulated cholinergic signaling .

特性

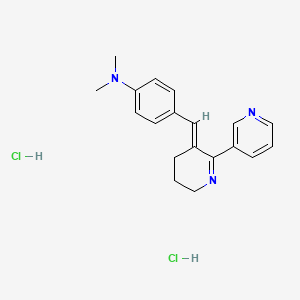

IUPAC Name |

N,N-dimethyl-4-[(E)-(6-pyridin-3-yl-3,4-dihydro-2H-pyridin-5-ylidene)methyl]aniline;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3.2ClH/c1-22(2)18-9-7-15(8-10-18)13-16-5-4-12-21-19(16)17-6-3-11-20-14-17;;/h3,6-11,13-14H,4-5,12H2,1-2H3;2*1H/b16-13+;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHCNEWWWKHBASC-YNHPUKFJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C=C2CCCN=C2C3=CN=CC=C3.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C1=CC=C(C=C1)/C=C/2\CCCN=C2C3=CN=CC=C3.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。